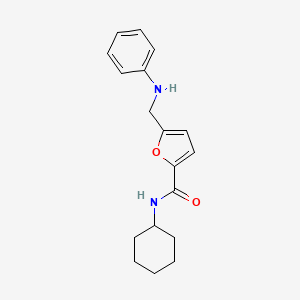

![molecular formula C20H22N2O3 B5539428 2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5539428.png)

2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide involves multiple steps and the use of specific reagents. For instance, one method describes the synthesis of similar compounds via reactions with phosphoryl chloride in dimethylformamide, highlighting the role of specific reagents and conditions in the synthesis process (Kazembe & Taylor, 1980).

Molecular Structure Analysis

The molecular structure of related compounds often features complex interactions and arrangements. For example, the crystal structure of a similar compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, was fully analyzed and characterized using various spectroscopic techniques, demonstrating the intricate molecular arrangements in these compounds (Manolov, Ivanov, & Bojilov, 2022).

Chemical Reactions and Properties

Compounds in this category can participate in a variety of chemical reactions, often influenced by their molecular structure. For example, 2-(2- and 3-Pyridyl)anilines, which are structurally related, undergo specific reactions and demonstrate unique reactivity, as seen in their synthesis and deprotonation processes (Rebstock et al., 2003).

Physical Properties Analysis

The physical properties of these compounds are key to understanding their behavior in different environments. Research on compounds like 2-aryl substituted pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides provides insights into their physical properties, including their potent antagonism towards TRPV1 (Ryu et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide and related compounds are characterized by their reactivity and potential applications. For instance, the study of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine, derived from similar structural frameworks, shows varied reactivity based on their structure (Harutyunyan et al., 2015).

Applications De Recherche Scientifique

Pharmacological Properties and Applications One of the primary areas of research interest involves the exploration of pharmacological properties and therapeutic applications of compounds related to "2-{[3'-(pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide". For instance, levetiracetam, a closely related compound, has been extensively studied for its antiepileptic properties. It has been approved as an add-on treatment for refractory partial-onset seizures in adults, combining significant efficacy with high tolerability due to its unique mechanism of action. This mechanism is associated with a specific brain-binding site, suggesting a potential role in treating epilepsy and other central nervous system diseases (Kenda et al., 2004).

Synthetic Methodologies and Chemical Analysis Research also delves into the synthetic methodologies and chemical analysis of related compounds. A study demonstrated the enantioselective preparation of the levetiracetam precursor, 2-(pyrrolidine-1-yl)butanamide, through enzymatic dynamic kinetic resolution. This process employed a nitrile hydratase enzyme from Gordonia hydrophobica, showcasing the enzyme's potential in synthesizing various active pharmaceutical ingredients (APIs) (Grill et al., 2021).

Biochemical Interactions and Mechanisms Further research investigates the biochemical interactions and mechanisms underlying the pharmacological effects of these compounds. For example, the discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity highlighted the importance of the carboxamide moiety and specific substitutions on the pyrrolidone acetamide scaffold for affinity to the levetiracetam binding site (LBS). This exploration not only contributes to understanding the biochemical basis of antiepileptic effects but also aids in the development of more potent antiseizure agents (Kenda et al., 2004).

Propriétés

IUPAC Name |

2-[2-[3-(pyrrolidine-1-carbonyl)phenyl]phenoxy]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14(19(21)23)25-18-10-3-2-9-17(18)15-7-6-8-16(13-15)20(24)22-11-4-5-12-22/h2-3,6-10,13-14H,4-5,11-12H2,1H3,(H2,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDIRXRQRVAJMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3'-(Pyrrolidin-1-ylcarbonyl)biphenyl-2-yl]oxy}propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

![methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)

![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B5539396.png)

![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)

![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)

![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)